![molecular formula C16H21Cl2N3O4 B3003169 4-((3,5-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid CAS No. 1098636-99-7](/img/structure/B3003169.png)
4-((3,5-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
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Overview
Description
The compound 4-((3,5-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a chemically synthesized molecule that may have potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the properties and synthesis of related structures.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that may include ring-opening reactions, protection of amino groups, and displacement reactions. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Similarly, the synthesis of 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine involves the use of a Vilsmeier-Haack reagent and subsequent displacement reactions . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, bond lengths, angles, and the presence of specific functional groups. For example, the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by X-ray diffraction, and its vibrational wavenumbers were computed using HF and DFT methods .
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from studies on their molecular electrostatic potential (MEP), HOMO and LUMO analysis, and NBO analysis. These analyses help in understanding the stability of the molecule, hyper-conjugative interactions, charge delocalization, and the potential for charge transfer within the molecule . For instance, the NBO analysis of 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid provides insights into possible electronic transitions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the one can be characterized by their spectroscopic data, hyperpolarizability, MEP, and thermal behavior. The FT-IR spectrum can indicate the presence of specific functional groups and their interactions, while the hyperpolarizability values suggest potential applications in nonlinear optical materials . Thermal analysis, such as TGA and DTA, provides information on the thermal stability of the compounds .
properties
IUPAC Name |
4-(3,5-dichloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O4/c17-11-7-12(18)9-13(8-11)20-15(22)10-14(16(23)24)19-1-2-21-3-5-25-6-4-21/h7-9,14,19H,1-6,10H2,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPUCACLOIJMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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